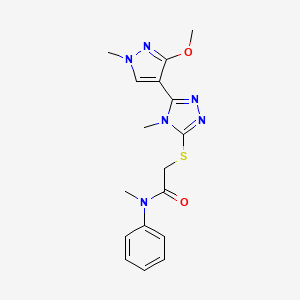

2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methyl-N-phenylacetamide

Description

This compound belongs to a class of hybrid heterocyclic molecules containing both 1,2,4-triazole and pyrazole moieties linked via a thioacetamide bridge. The structure integrates:

- 3-Methoxy-1-methylpyrazole: A substituted pyrazole with methoxy and methyl groups influencing electronic properties and metabolic stability.

- 4-Methyl-1,2,4-triazole: A triazole derivative known for hydrogen-bonding capacity and coordination chemistry.

- N-Methyl-N-phenylacetamide: A lipophilic group that enhances membrane permeability and target binding .

Properties

IUPAC Name |

2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-methyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O2S/c1-21-10-13(16(20-21)25-4)15-18-19-17(23(15)3)26-11-14(24)22(2)12-8-6-5-7-9-12/h5-10H,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKNHTYPMVWNRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC(=O)N(C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities. They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice.

Mode of Action

It’s worth noting that similar pyrazole derivatives have shown to interact with their targets leading to significant biological effects.

Biochemical Pathways

Similar pyrazole derivatives have been known to exhibit a wide range of biological activities.

Pharmacokinetics

Molecular modeling studies and adme calculations of similar synthesized derivatives are in adequate consent with the pharmacological screening results.

Result of Action

Similar pyrazole derivatives have shown promising cytotoxic activity.

Biological Activity

The compound 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methyl-N-phenylacetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting key research data.

Chemical Structure and Properties

The compound features a unique structure comprising a pyrazole ring, a triazole moiety, and an acetamide functional group. The presence of these heterocycles contributes to its diverse biological activities.

Structural Formula

The structural formula can be represented as follows:

This indicates the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms, which are crucial for its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that compounds containing pyrazole and triazole moieties exhibit significant anticancer properties. For example, derivatives of pyrazoles have shown activity against various cancer cell lines, including breast and colon cancer cells.

Case Study: IC50 Values

In one study, derivatives similar to our compound exhibited IC50 values against the HCT-116 colon carcinoma cell line ranging from 6.2 μM to 43.4 μM for different analogs . This suggests that modifications in the structure can enhance or diminish biological efficacy.

Antimicrobial Properties

The compound also shows promising antibacterial activity. Pyrazole derivatives have been reported to possess antibacterial effects against several pathogenic bacteria. In vitro tests indicated that certain derivatives had comparable efficacy to standard antibiotics like chloramphenicol .

Anti-inflammatory and Antioxidant Activities

Research indicates that compounds with similar structural features exhibit anti-inflammatory and antioxidant activities. Pyrazoles are known to inhibit pro-inflammatory cytokines and exhibit scavenging activity against free radicals, which may contribute to their therapeutic potential in inflammatory diseases .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes such as cyclin-dependent kinases (CDKs). Compounds with triazole and pyrazole rings have been identified as potential CDK inhibitors, which are critical in regulating the cell cycle and could be valuable in cancer therapy .

Table 1: Biological Activities of Related Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Q & A

Q. What synthetic routes are commonly optimized for preparing 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methyl-N-phenylacetamide?

- Methodological Answer : The synthesis typically involves sequential heterocyclic formation and alkylation. For example:

- Step 1 : Prepare the pyrazole-triazole core via hydrazinolysis of ethyl 5-methyl-1H-pyrazole-3-carboxylate, followed by nucleophilic addition of phenyl isothiocyanate and alkaline heterocyclization .

- Step 2 : Alkylate the triazole-thiol intermediate with chloroacetamide derivatives. Reaction conditions (e.g., solvent polarity, temperature, and molar ratios of K₂CO₃) significantly impact yield. Thin-layer chromatography (TLC) and HPLC are recommended for purity validation .

Q. How is the structural integrity of this compound confirmed experimentally?

- Methodological Answer : Use a multi-technique approach:

- 1H/13C NMR : Identify proton environments (e.g., methyl groups on pyrazole/triazole at δ 2.3–3.1 ppm, methoxy at δ 3.8–4.0 ppm) and carbon backbone.

- IR Spectroscopy : Confirm thioether (C–S, ~650 cm⁻¹) and amide (N–H, ~3300 cm⁻¹; C=O, ~1650 cm⁻¹) functionalities.

- LC-MS : Verify molecular ion peaks and fragmentation patterns. Cross-reference with elemental analysis for C, H, N, S content .

Q. What computational tools predict the biological activity of such hybrid heterocycles?

- Methodological Answer :

- PASS Online : Predicts probable pharmacological targets (e.g., kinase inhibition, antimicrobial activity) based on structural similarity to known bioactive compounds.

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2, CYP450). Prioritize docking poses with low RMSD and high binding affinity scores .

Advanced Research Questions

Q. How can contradictions in biological activity data between computational predictions and in vitro assays be resolved?

- Methodological Answer :

- Hypothesis 1 : Solubility limitations may reduce bioactivity. Test solubility in DMSO/PBS and use surfactants (e.g., Tween-80) in assays.

- Hypothesis 2 : Metabolic instability. Perform microsomal stability assays (e.g., liver microsomes + NADPH) to assess CYP-mediated degradation.

- Validation : Combine molecular dynamics (MD) simulations (AMBER/GROMACS) to refine docking predictions and identify off-target interactions .

Q. What strategies optimize regioselectivity during the alkylation of the triazole-thiol intermediate?

- Methodological Answer :

- Steric Control : Use bulky alkylating agents (e.g., N-methyl-N-phenylchloroacetamide) to favor substitution at the less hindered sulfur atom.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiol group.

- Monitoring : Track reaction progress via ¹H NMR (disappearance of thiol proton at δ 1.5–2.0 ppm) .

Q. How are spectral overlaps in NMR resolved for structurally similar derivatives?

- Methodological Answer :

- 2D NMR : Utilize HSQC and HMBC to correlate ambiguous proton signals with carbon environments.

- Decoupling Experiments : Suppress coupling from adjacent protons (e.g., methyl groups).

- Comparative Analysis : Compare with spectra of analogous compounds (e.g., 4-phenyl vs. 4-methyl triazoles) .

Q. What methodologies elucidate the role of the methoxy group in modulating biological activity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.